molecular formula C22H25FN2O3 B2653671 3-(4-fluorobenzyl)-5,5-dimethyl-1-(4-phenoxybutyl)-1H-imidazole-2,4(3H,5H)-dione CAS No. 900019-19-4

3-(4-fluorobenzyl)-5,5-dimethyl-1-(4-phenoxybutyl)-1H-imidazole-2,4(3H,5H)-dione

Cat. No. B2653671
CAS RN: 900019-19-4
M. Wt: 384.451
InChI Key: NOTOXHXUQGESDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorobenzyl)-5,5-dimethyl-1-(4-phenoxybutyl)-1H-imidazole-2,4(3H,5H)-dione, commonly referred to as 4-FBPB, is an organic compound with a unique structure that has been studied for its potential applications in a variety of scientific fields. 4-FBPB has been found to have a wide range of properties, including antifungal, antibacterial, antioxidant, anti-inflammatory, and anticancer activities. The molecular structure of 4-FBPB consists of a phenoxybutyl group attached to a 4-fluorobenzyl group, which is connected to a 1H-imidazole-2,4(3H,5H)-dione group. This structure makes 4-FBPB a promising compound for use in a variety of scientific applications.

Scientific Research Applications

Synthesis and Antidepressant Activity

Imidazolidine derivatives, including those with specific substituents on the imidazole ring, have been explored for their antidepressant activities. For instance, the synthesis of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione showed potential antidepressant activity without significant monoamine oxidase inhibitory activity, suggesting a novel mechanism of action distinct from traditional antidepressants (Wessels, Schwan, & Pong, 1980).

Molecular Structure and Reactivity

Research into N-heterocyclic carbenes (NHCs) with imidazole skeletons has revealed insights into the stability and reactivity of these compounds. The study of electron delocalization impacts on the stability and structure of potential NHC precursors with imidazolidine-4,5-dione skeletons highlighted the influence of π-frameworks on the electrophilic properties of these compounds (Hobbs et al., 2010).

Genotoxic and Mutagenic Activity

Analogues of imidazolidine-2,4-dione, such as PT-31, have been assessed for their genotoxic and mutagenic effects. PT-31 demonstrated dose-dependent analgesic properties and was studied for potential genotoxic and mutagenic effects, with findings suggesting that higher doses induced genotoxicity and mutagenicity (Neto et al., 2016).

Metabolic Profiling

The metabolic profile of PT-31, a synthetic α2-adrenergic agonist, was elucidated using liquid chromatography and mass spectrometry, revealing the formation of oxidative metabolites in liver microsomes. This provides valuable information for pharmacokinetics studies and understanding the impact of metabolites on the drug's efficacy, safety, and elimination (Cardoso et al., 2019).

Cytotoxic Activity

Substituted imidazolidinediones and thiazolidinediones have been synthesized and evaluated for their in vitro cytotoxic activity, contributing to the understanding of the structure-activity relationships and potential anticancer applications of these compounds (Costa et al., 1995).

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-5,5-dimethyl-1-(4-phenoxybutyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c1-22(2)20(26)24(16-17-10-12-18(23)13-11-17)21(27)25(22)14-6-7-15-28-19-8-4-3-5-9-19/h3-5,8-13H,6-7,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTOXHXUQGESDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1CCCCOC2=CC=CC=C2)CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorobenzyl)-5,5-dimethyl-1-(4-phenoxybutyl)-1H-imidazole-2,4(3H,5H)-dione

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